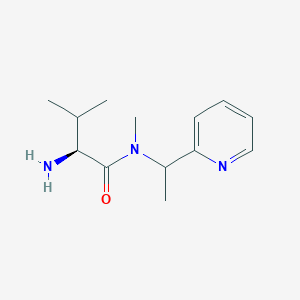

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-(1-pyridin-2-ylethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-9(2)12(14)13(17)16(4)10(3)11-7-5-6-8-15-11/h5-10,12H,14H2,1-4H3/t10?,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOFJJLLTRGMQH-KFJBMODSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C)C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)C(C)C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide typically involves the reaction of 2-aminopyridine with an appropriate α-bromoketone under mild and metal-free conditions. The reaction is promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the desired amide through C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-fibrotic and antimicrobial properties.

Chemical Biology: It is used in the design of novel heterocyclic compounds with potential biological activities.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compound 1 : (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide

- Key Substituents : Thiazol-2-yl-ethyl group with an oxo moiety.

- The oxo group increases polarity, which may improve aqueous solubility compared to the target compound’s pyridine group. Commercial availability is listed as discontinued .

Compound 2 : (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide

- Key Substituents : 4-Methylsulfanyl-benzyl group.

- Impact : The benzyl substituent with a methylsulfanyl group increases lipophilicity (predicted logP > target compound) due to the aromatic ring and sulfur atom. This could enhance membrane permeability but may also increase metabolic oxidation susceptibility. Purity is ≥95%, though discontinued .

Compound 3 : (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide

- Key Substituents : Pyridin-3-ylmethyl group and a 3-methyl branch.

- Impact: The pyridine nitrogen at the 3-position alters electronic distribution, reducing basicity compared to the 2-position in the target compound. Available commercially .

Physicochemical and Commercial Data

Inferred Pharmacological Implications

- Electronic Effects : Pyridine (target) vs. thiazole (Compound 1) alters dipole moments and hydrogen-bonding capacity, impacting receptor binding.

- Lipophilicity : Compound 2’s benzyl group likely increases logP, favoring passive diffusion but risking faster metabolic clearance.

- Stereochemical Sensitivity : The S-configuration in the target compound and analogs is crucial for enantioselective interactions, though specific activity data are unavailable in the evidence.

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a chiral compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an amino group, a pyridine ring, and a butyramide moiety. The synthesis typically involves the reaction of 2-aminopyridine with an appropriate α-bromoketone under mild conditions, often utilizing iodine and tert-butyl hydroperoxide (TBHP) in toluene as solvents to promote C–C bond cleavage .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyridine ring is known to interact with various enzymes and receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to diverse pharmacological effects, including anti-fibrotic and antimicrobial properties .

Biological Activities

1. Antifibrotic Activity:

Research indicates that compounds similar to this compound exhibit potential antifibrotic effects. These compounds may inhibit fibroblast proliferation and collagen deposition, which are critical in fibrotic diseases .

2. Antimicrobial Properties:

The compound has also been studied for its antimicrobial properties. Its structural components allow it to interact with bacterial membranes or specific metabolic pathways, potentially leading to bactericidal effects .

3. Interaction with G Protein-Coupled Receptors (GPCRs):

The compound's mechanism may involve modulation of GPCR activity, which plays a crucial role in various physiological processes. GPCRs are known for their involvement in signal transduction pathways that affect cellular responses .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Fibroblast Activity: A study demonstrated that this compound reduced fibroblast proliferation in vitro, suggesting its potential as a therapeutic agent for fibrotic conditions .

- Antimicrobial Efficacy: Another investigation tested the compound against various bacterial strains, showing significant inhibition of growth, which supports its potential use as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Characterization Techniques

| Technique | Application | Reference |

|---|---|---|

| Chiral HPLC | Enantiomeric purity assessment | |

| X-ray crystallography | Absolute configuration confirmation | |

| 1H/13C NMR | Structural elucidation of substituents |

Q. Table 2. Common Biological Assays for Analogous Compounds

| Assay Type | Target/Endpoint | Reference |

|---|---|---|

| Radioligand binding | Neurotransmitter receptors (e.g., GABA) | |

| Cytokine inhibition | IL-6, TNF-α in RAW 264.7 macrophages | |

| MIC determination | Antimicrobial activity (bacterial/fungal) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.